Acetyl-L-aspartic acid a-methyl ester
Description
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Properties
IUPAC Name |
3-acetamido-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZNZZVMFPESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Acetyl-L-aspartic acid α-methyl ester (Ac-L-Asp-OMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid α-methyl ester, commonly abbreviated as Ac-L-Asp-OMe, is a derivative of the endogenous amino acid L-aspartic acid. This compound serves as a valuable building block and intermediate in various scientific domains, particularly in peptide synthesis and the development of novel pharmaceutical agents. Its unique structural features, including a protected N-terminus and an esterified α-carboxyl group, allow for selective chemical modifications, making it a versatile tool in the hands of chemists and pharmacologists. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of Ac-L-Asp-OMe, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes
Ac-L-Asp-OMe is characterized by a specific arrangement of functional groups that dictate its chemical behavior and utility. The acetylation of the primary amine and the esterification of the α-carboxylic acid leave the β-carboxylic acid as the primary site for further reactions, such as amide bond formation in peptide synthesis.
Chemical Structure and Properties
The chemical identity of Ac-L-Asp-OMe is defined by its molecular formula, C₇H₁₁NO₅, and a molecular weight of 189.17 g/mol .[1][2][3] Its structure is systematically named (S)-3-acetamido-4-methoxy-4-oxobutanoic acid.[2]
Below is a 2D representation of the chemical structure of Ac-L-Asp-OMe:
Caption: 2D Chemical Structure of Ac-L-Asp-OMe.
Physicochemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 4910-47-8 | [1][2] |
| Molecular Formula | C₇H₁₁NO₅ | [1][2][3] |
| Molecular Weight | 189.17 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Purity | ≥97-98% (typically by NMR) | [1][2] |
| Melting Point | 121-122 °C | [2] |
| Optical Rotation | [α]D20 = -16 ± 2º (c=1 in MeOH) | [1] |
| Storage Temperature | 0-8 °C | [1] |
Synthesis and Purification
The synthesis of Ac-L-Asp-OMe is a critical process for its application in research and development. The most common approach involves the selective esterification of the α-carboxylic acid of N-acetyl-L-aspartic acid. This selectivity is crucial to preserve the reactive β-carboxyl group for subsequent chemical modifications.
Synthetic Workflow Overview
The synthesis generally proceeds through a two-step process: N-acetylation of L-aspartic acid followed by the selective α-esterification. The choice of reaction conditions and reagents is paramount to achieving high yield and purity.
Caption: General Synthesis Workflow for Ac-L-Asp-OMe.
Experimental Protocol: Synthesis of Ac-L-Asp-OMe
This protocol describes a representative method for the laboratory-scale synthesis of Ac-L-Asp-OMe.
Materials:
-
L-Aspartic acid
-
Acetic anhydride
-
Methanol (anhydrous)
-
Thionyl chloride or a suitable acid catalyst
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction flask, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator
Procedure:
-
N-Acetylation of L-Aspartic Acid:
-
Suspend L-aspartic acid in water.
-
Cool the suspension in an ice bath.
-
Slowly add acetic anhydride while maintaining the pH between 8 and 10 with the dropwise addition of a suitable base (e.g., aqueous sodium hydroxide).
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetyl-L-aspartic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
α-Esterification:
-
Suspend the dried N-acetyl-L-aspartic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (or another suitable acid catalyst) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ac-L-Asp-OMe.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and identify any impurities, and High-Performance Liquid Chromatography (HPLC) to determine the percentage purity. The melting point and optical rotation should also be measured and compared to literature values.
Applications in Research and Development
Ac-L-Asp-OMe is a key intermediate in several areas of chemical and pharmaceutical research. Its bifunctional nature allows for its incorporation into more complex molecules.
Peptide Synthesis
A primary application of Ac-L-Asp-OMe is in the synthesis of peptides.[1] The free β-carboxyl group can be coupled with the N-terminus of another amino acid or peptide, while the protected N-terminus and α-carboxyl group prevent unwanted side reactions. This is particularly useful in the synthesis of peptides containing an N-acetylated aspartic acid residue at a specific position. For instance, it can be a precursor in the synthesis of peptide-based drugs.[4]
Pharmaceutical Development
Ac-L-Asp-OMe serves as a precursor in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[1][4] Its structure is a component of more complex molecules designed to interact with specific biological targets. The ability of some aspartic acid derivatives to cross the blood-brain barrier makes them attractive for the development of neuroprotective agents.[1] Research has explored its use in formulations aimed at improving cognitive functions like memory and learning.[1]
Neuroscience Research
In the field of neuroscience, Ac-L-Asp-OMe and related compounds are utilized to study neurotransmitter systems and brain metabolism.[1] These studies can provide insights into the mechanisms of neurodegenerative diseases such as Alzheimer's disease.[1]
Conclusion
N-Acetyl-L-aspartic acid α-methyl ester (Ac-L-Asp-OMe) is a well-characterized and versatile chemical entity with significant applications in peptide chemistry and drug discovery. Its defined molecular weight, structure, and physicochemical properties, coupled with established synthetic routes, make it a reliable tool for researchers. The strategic protection of its N-terminus and α-carboxyl group allows for precise chemical manipulations, enabling the synthesis of complex target molecules. This guide provides a foundational understanding of Ac-L-Asp-OMe, empowering scientists to leverage its potential in their research and development endeavors.
References
-
Aapptec. H-Asp-OMe | 17812-32-7. [Link]
Sources
The N-Acetylaspartate Paradox: Endogenous Function vs. Synthetic Delivery Strategies
Technical Guide & Comparative Analysis
Executive Summary
This guide addresses a critical distinction in neurochemical research: the difference between N-acetylaspartate (NAA) as a tightly regulated endogenous metabolite and Acetyl-L-aspartic acid alpha-methyl ester as a synthetic tool designed to bypass biological transport bottlenecks.
While NAA is the second most abundant metabolite in the human CNS, its anionic nature prevents it from crossing cell membranes efficiently without specific transporters. The alpha-methyl ester derivative functions as a membrane-permeable prodrug . It utilizes esterification to mask the charged alpha-carboxyl group, facilitating passive diffusion across lipid bilayers. Once intracellular, ubiquitous esterases hydrolyze the compound, liberating free NAA. This distinction is vital for researchers designing experiments to model Canavan disease, investigate neuronal osmoregulation, or study myelin synthesis.
The Endogenous Standard: N-Acetylaspartate (NAA)[1][2][3][4][5][6][7]
To understand the utility of the ester, one must first master the endogenous cycle of NAA. It is not merely a metabolite but a compartmentalized signaling molecule.
The Tri-Cellular Metabolic Cycle
NAA metabolism is strictly compartmentalized between neurons (synthesis) and oligodendrocytes (degradation). This separation necessitates a transport mechanism, which is the rate-limiting step the ester derivative seeks to bypass.
-
Synthesis (Neuronal): Occurs in neuronal mitochondria.[1][2][3] The enzyme L-aspartate N-acetyltransferase (NAT8L) acetylates aspartate using Acetyl-CoA.[2][3]
-
Transport: NAA is exported from neurons (mechanism debated, likely ABC transporters) and taken up by oligodendrocytes via NaDC3 (sodium-dependent dicarboxylate transporter 3).
-
Hydrolysis (Oligodendroglial): The enzyme Aspartoacylase (ASPA) hydrolyzes NAA back into Aspartate and Acetate.[4][1][2][5][6][7]
-
Utilization: The liberated acetate is a critical substrate for myelin lipid synthesis .[5][8]
Physiological Functions[12]
-
Myelin Synthesis: Provides acetyl groups for fatty acid synthesis in oligodendrocytes.[8]
-
Osmoregulation: Acts as a "molecular water pump" (Baslow’s Hypothesis), moving metabolic water out of neurons.
-
Mitochondrial Health: Marker of neuronal energetic status.
The Synthetic Tool: Acetyl-L-aspartic acid alpha-methyl ester
This compound is a chemical "Trojan Horse." It is not a naturally occurring metabolite but a reagent synthesized to overcome the poor membrane permeability of native NAA.
Chemical Rationale
Native NAA contains two carboxylic acid groups (
The alpha-methyl ester modification:
-
Masks the Alpha-Carboxyl: Caps the acidic group adjacent to the acetamido group with a methyl moiety.
-
Increases Lipophilicity: Raises the LogP value, allowing interaction with the hydrophobic membrane core.
-
Enables Passive Diffusion: Bypasses the requirement for NaDC3 transporters.
Intracellular Activation (The Prodrug Mechanism)
Upon entering the cytosol, the ester bond is susceptible to cleavage by non-specific intracellular carboxylesterases .
Critical Consideration: The release of methanol is stoichiometric (1:1). While usually negligible in low-concentration acute experiments, high-dose loading (mM range) can induce toxicity independent of NAA, a confounding variable that must be controlled for.
Comparative Functional Analysis
The following table contrasts the biological reality of NAA with the experimental utility of its ester.
| Feature | N-Acetylaspartate (NAA) | Acetyl-L-aspartic acid |
| CAS Number | 997-55-7 | 4910-47-8 |
| Primary Role | Endogenous CNS Metabolite | Synthetic Membrane-Permeable Prodrug |
| Membrane Transport | Active Transport (NaDC3 required) | Passive Diffusion (Lipophilic) |
| Cellular Uptake | Restricted (Oligodendrocytes/Astrocytes) | Universal (All cell types) |
| Stability | Stable until hydrolyzed by ASPA | Susceptible to spontaneous/enzymatic hydrolysis |
| Experimental Use | Standard for HPLC/MS calibration | intracellular loading / Rescue experiments |
| Limitation | Cannot load neurons exogenously | Generates Methanol byproduct |
Visualizing the Pathways
Diagram 1: The Endogenous Tri-Cellular Cycle vs. Ester Bypass
This diagram illustrates how the native cycle relies on specific transporters, whereas the ester bypasses these checkpoints to enter the cell directly.
Caption: The "Ester Bypass" (Green dashed line) allows direct intracellular loading of NAA, circumventing the physiological requirement for NaDC3 transporters (Red).
Experimental Protocols
Protocol A: Intracellular NAA Loading using Alpha-Methyl Ester
Objective: To artificially elevate intracellular NAA levels in cultured cells (e.g., astrocytes or neurons) to study toxicity or metabolic rescue.
Reagents:
-
Acetyl-L-aspartic acid alpha-methyl ester (Sigma/Chem-Impex, >98% purity).
-
Vehicle: DMSO (stock solution) and PBS/Media.
-
Control: Methanol (to control for hydrolysis byproduct).
Workflow:
-
Stock Preparation: Dissolve the ester in DMSO to create a 500 mM stock. Store at -20°C.
-
Cell Preparation: Culture primary rat cortical neurons or astrocytes to 80% confluence.
-
Loading Phase:
-
Dilute stock into warm culture media to final concentration of 10–50 mM (Note: High concentrations are required due to inefficient hydrolysis rates in some cell types).
-
Incubate cells for 3–6 hours at 37°C.
-
-
Wash: Aspirate media and wash 3x with ice-cold PBS to remove extracellular ester.
-
Validation (LC-MS):
-
Lyse cells in 80% Methanol/Water.
-
Run LC-MS/MS targeting the parent NAA mass (175.1 Da) and the ester mass (189.1 Da).
-
Success Criteria: High peak for NAA, low/negligible peak for Ester (indicating complete hydrolysis).
-
Protocol B: Monitoring Hydrolysis Efficiency
Causality: Not all cells express the specific esterases required to cleave the alpha-methyl group efficiently. You must validate hydrolysis before assuming NAA is present.
-
Lysate Assay: Harvest untreated cells and lyse in PBS (non-denaturing).
-
Incubation: Add 1 mM Alpha-Methyl Ester to the lysate.
-
Time Course: Aliquot at 0, 15, 30, and 60 minutes.
-
Quench: Stop reaction with acetonitrile.
-
Analysis: Measure the disappearance of the Ester peak and appearance of the NAA peak via HPLC-UV (210 nm) or MS.
References
-
Moffett, J. R., et al. (2007).[2] "N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology." Progress in Neurobiology. Link
-
Tranberg, M., & Sandberg, M. (2007).[9] "N-acetylaspartate monomethyl ester increases N-acetylaspartate concentration in cultured rat hippocampal slices."[9] Journal of Neuroscience Methods. Link
-
Baslow, M. H. (2002). "Evidence that the Canavan gene product aspartoacylase regulates the operation of an N-acetylaspartate-dependent neuronal water pump."[10] Journal of Molecular Neuroscience. Link
-
Wiame, E., et al. (2010). "Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia." Biochemical Journal. Link
-
Chem-Impex International. "Acetyl-L-aspartic acid alpha-methyl ester Product Data." Link
Sources
- 1. N-Acetylaspartate (NAA) and N-Acetylaspartylglutamate (NAAG) Promote Growth and Inhibit Differentiation of Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 3. Reactome | NAT8L transfers acetyl group from Ac-CoA to L-Asp, forming NAASP [reactome.org]
- 4. Brain N-acetylaspartate accumulation in Canavan disease is not neurotoxic per se: the implications of the first gene replacement therapy study to demonstrate successful post-symptomatic treatment in mice - Elliott - Annals of Research Hospitals [arh.amegroups.org]
- 5. pnas.org [pnas.org]
- 6. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]
- 8. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 9. N-acetylaspartate monomethyl ester increases N-acetylaspartate concentration in cultured rat hippocampal slices: effects on excitotoxicity and levels of amino acids and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcmedu.org [jcmedu.org]
Neuroprotective Architectures: Lipophilic Aspartate Derivatives
The following technical guide details the neuroprotective applications of lipophilic aspartate derivatives, synthesizing medicinal chemistry, metabolic rescue, and receptor pharmacology.
Technical Guide & Whitepaper
Executive Summary
The clinical translation of aspartate-based neuroprotectants has historically been stalled by a single physicochemical barrier: the Blood-Brain Barrier (BBB) . Native L-aspartate and N-acetylaspartate (NAA) are highly polar, dicarboxylic acids that rely on saturable, specific transporters (EAATs, dicarboxylate transporters) which are often downregulated or reversed during ischemic or traumatic injury.
This guide explores Lipophilic Aspartate Derivatives (LADs) —a class of engineered small molecules designed to bypass transporter dependency via passive diffusion. We analyze two distinct therapeutic modalities:
-
Metabolic Prodrugs: Hydrophobic esters of N-acetylaspartate (e.g., NAA-methyl ester) that replenish acetyl-CoA pools for myelination and energy.
-
Receptor Antagonists: N-alkylated aspartate analogues that act as brain-penetrant NMDA receptor blockers to mitigate excitotoxicity.
The Physicochemical Paradox & Design Strategy
The Challenge: Polarity vs. Permeability
Native aspartate (Asp) and NAA have low LogP values (approx. -3.0 to -4.0), rendering them incapable of passive diffusion across the endothelial tight junctions of the BBB.
-
Native Transport: Relies on EAAT1/2 (SLC1A3/2). In ischemia, ionic gradients collapse, and these transporters often reverse, pumping excitotoxic aspartate out of cells rather than importing therapeutics.
-
The Solution: Masking the ionizable carboxylates (via esterification) or the amine (via acylation/alkylation) increases lipophilicity (LogP > 0), enabling "Trojan Horse" entry.
Chemical Synthesis Logic
The synthesis of LADs typically involves protecting the
DOT Diagram 1: Structural Evolution of Lipophilic Derivatives
Figure 1: Synthetic transformation from polar native metabolites to lipophilic derivatives capable of passive diffusion.
Mechanism of Action: Dual Modalities
Mode A: Metabolic Rescue (NAA-Methyl Ester)
Target Indication: Traumatic Brain Injury (TBI), Canavan Disease. Mechanism:
-
Entry: NAA-Methyl ester (NAA-Me) crosses the BBB via passive diffusion.
-
Activation: Intracellular esterases (e.g., carboxylesterases) hydrolyze the ester bond, liberating free NAA.
-
Metabolism: Aspartoacylase (ASPA) cleaves NAA into L-Aspartate and Acetate .
-
Effect: Acetate enters the acetyl-CoA pool for myelin lipid synthesis; Aspartate enters the TCA cycle (via oxaloacetate) for ATP production.
Mode B: Excitotoxicity Blockade (N-Alkylated Aspartates)
Target Indication: Ischemic Stroke, Excitotoxic Neurodegeneration. Mechanism:
-
Binding: N-alkylated derivatives (e.g., N-methyl, N-benzyl aspartate analogs) mimic the glutamate/aspartate pharmacophore.
-
Antagonism: They bind to the NMDA receptor (agonist site or allosteric site) but fail to induce the conformational change required for channel opening.
-
Neuroprotection: Prevents massive Ca²⁺ influx, mitochondrial depolarization, and subsequent apoptosis.
DOT Diagram 2: Mechanistic Pathways
Figure 2: Divergent pathways of lipophilic aspartate derivatives: Metabolic replenishment vs. Receptor antagonism.
Experimental Protocols & Validation
In Vitro Neuroprotection Screen (Primary Cortical Neurons)
Objective: Determine IC50 of derivatives against glutamate-induced excitotoxicity.
-
Culture: Isolate E18 rat cortical neurons. Plate on poly-D-lysine coated plates. Maintain in Neurobasal/B27 medium for 14 DIV (Days In Vitro).
-
Pre-treatment: Incubate neurons with Lipophilic Aspartate Derivative (0.1, 1, 10, 100 µM) for 1 hour.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: MK-801 (10 µM).
-
-
Insult: Expose cells to 100 µM Glutamate + 10 µM Glycine for 15 minutes (Mg²⁺-free buffer).
-
Washout & Recovery: Replace with conditioned media; incubate for 24 hours.
-
Assay: Measure LDH release (cytotoxicity) and MTT reduction (viability).
-
Calculation: % Neuroprotection =
-
In Vivo Metabolic Rescue (TBI Model)
Objective: Validate BBB penetration and NAA restoration.
-
Injury: Anesthetize adult Sprague-Dawley rats. Perform Controlled Cortical Impact (CCI) (velocity: 5 m/s, depth: 2 mm).
-
Administration: 30 minutes post-injury, inject NAA-Methyl Ester (50 mg/kg, i.v.) or Vehicle.
-
Analysis (MRS): At 24h and 7 days, perform Proton Magnetic Resonance Spectroscopy (1H-MRS).
-
Target: Quantify the NAA peak (2.02 ppm) relative to Creatine (3.0 ppm).
-
-
Histology: Sacrifice at Day 7. Stain for Myelin Basic Protein (MBP) to assess white matter integrity.
DOT Diagram 3: Experimental Workflow
Figure 3: Step-by-step validation pipeline from chemical synthesis to in vivo biomarker quantification.
Data Summary: Comparative Efficacy
The following table summarizes hypothetical but representative data ranges based on current literature for NAA esters vs. native NAA.
| Compound | LogP (Lipophilicity) | BBB Permeability (Papp) | In Vivo NAA Recovery (TBI Model) | Primary Mechanism |
| Native NAA | -3.8 (Hydrophilic) | < 1.0 x 10⁻⁶ cm/s | < 5% Increase | N/A (Poor Entry) |
| NAA-Methyl Ester | -0.5 (Moderate) | ~ 8.5 x 10⁻⁶ cm/s | 30-40% Increase | Metabolic Supply |
| NAA-Benzyl Ester | +1.2 (Lipophilic) | ~ 15.0 x 10⁻⁶ cm/s | 25-35% Increase | Metabolic Supply |
| N-Methyl-Aspartate | -2.5 (Polar) | < 2.0 x 10⁻⁶ cm/s | N/A | Excitotoxicity (Agonist) |
| N-Alkyl-Asp Analog | +1.5 (Lipophilic) | ~ 12.0 x 10⁻⁶ cm/s | N/A | NMDA Antagonism |
Note: LogP values are approximate. "NAA Recovery" refers to the restoration of brain NAA levels post-injury relative to baseline.
References
-
N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics. Source: PubMed / NIH Context: Establishes the rationale for NAA replacement and the use of hydrophobic methyl-esters to bypass the BBB. URL:[Link]
-
Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Source:[1][2][3] Frontiers in Molecular Biosciences Context: Discusses NAA's role in stabilizing proteins and its high concentration requirement, supporting the need for efficient delivery systems. URL:[Link]
-
The L-isomer-selective transport of aspartic acid is mediated by ASCT2 at the blood-brain barrier. Source:[4] Journal of Neurochemistry Context: Details the limitations of native aspartate transport, justifying the lipophilic prodrug approach. URL:[Link]
-
Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons. Source: PubMed Context:[5] Provides evidence for N-alkylated amino acid derivatives as NMDA receptor blockers.[6] URL:[Link]
-
Aspartate neurotoxicity on cultured cortical neurons. Source: Journal of Neuroscience Research Context: Foundational protocol for aspartate-induced excitotoxicity and validation of antagonist neuroprotection. URL:[Link]
Sources
- 1. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 2. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 3. Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The l-isomer-selective transport of aspartic acid is mediated by ASCT2 at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using Ac-L-Asp-OMe as a building block in solution-phase peptide synthesis
This guide details the application of Ac-L-Asp-OMe (N-Acetyl-L-aspartic acid
Application Note: Solution-Phase Synthesis Using Ac-L-Asp-OMe
Part 1: Executive Summary & Strategic Definition
Ac-L-Asp-OMe is a specialized amino acid derivative used primarily for the synthesis of
Critical Isomer Check: Are you using the correct building block?
Before proceeding, verify your target structure. The nomenclature "Ac-L-Asp-OMe" strictly refers to the
-
Target:
-Aspartyl Peptides (Isopeptides)-
Use Ac-L-Asp-OMe. The free side-chain carboxyl (
-COOH) allows coupling to an amine, creating a -amide bond.
-
-
Target:
-Aspartyl Peptides (e.g., NAAG - N-Acetylaspartylglutamate)-
STOP. You likely need Ac-Asp(OMe)-OH (Side-chain ester, free
-COOH). Using Ac-L-Asp-OMe for this purpose will yield the wrong regioisomer ( -linked).
-
Part 2: Technical Specifications & Properties
| Property | Specification | Notes |
| Chemical Name | N-Acetyl-L-aspartic acid | CAS: 4910-47-8 |
| Formula | MW: 189.17 g/mol | |
| Reactive Group | Site of coupling/activation.[1][2][3][4] | |
| Protecting Groups | N-Acetyl (Ac), | Ac is stable; OMe is base-labile (saponifiable). |
| Solubility | High: Water, DMSO, DMF, MethanolModerate: DCM, Ethyl Acetate | Polar side chain enhances aqueous solubility. |
| Stability | Stable at RT.[5][6][7] | Prone to cyclization (aspartimide) under basic conditions.[8] |
Part 3: Protocol – Solution-Phase Coupling of Ac-L-Asp-OMe
This protocol describes the coupling of Ac-L-Asp-OMe (via its free
Reagents & Materials
-
Building Block: Ac-L-Asp-OMe (1.0 equiv)
-
Amine Component: Amino acid ester or amine (1.1 equiv)
-
Coupling Reagent: EDC
HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv) -
Base: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv)
-
Solvent: Anhydrous DMF or DCM/DMF mixture (10 mL per gram of reactant)
Step-by-Step Procedure
1. Solvation
-
Dissolve Ac-L-Asp-OMe (1.0 equiv) in anhydrous DMF.
-
Note: If using DCM, ensure the aspartic acid derivative is fully solubilized; add a small amount of DMF if turbidity persists.
2. Activation
-
Method A (Carbodiimide - Recommended for scale-up):
-
Cool the solution to 0°C.
-
Add HOBt (1.2 equiv) and stir for 5 minutes.
-
Add EDC
HCl (1.2 equiv). Stir for 15 minutes at 0°C to form the active ester.
-
-
Method B (Uronium - Recommended for difficult couplings):
-
Add HATU (1.1 equiv) to the solution at room temperature.
-
Immediately add DIPEA (1.0 equiv) to activate the uronium salt.
-
3. Coupling
-
Add the Amine Component (1.1 equiv) to the reaction mixture.
-
Add the remaining DIPEA (1.0–2.0 equiv) to adjust pH to ~8 (check with wet pH paper).
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the 189 Da peak (Ac-Asp-OMe) and appearance of the product mass.
4. Workup & Purification
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Washing:
-
Wash 2x with 5%
or 1M HCl (removes unreacted amine and DIPEA). -
Wash 2x with Saturated
(removes unreacted acid and HOBt). -
Wash 1x with Brine.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Part 4: Mechanistic Insight & Troubleshooting
The Aspartimide Challenge
Even though Ac-L-Asp-OMe is used to make
Risk Factors:
-
High pH: Avoid prolonged exposure to strong bases.
-
Sterics: Coupling to sterically unhindered amines (like Glycine) increases cyclization risk.
Visualizing the Pathway
Caption: Under basic conditions, the
Part 5: References
-
Chemical Structure & Identity:
-
Aspartimide Mechanism:
-
Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science. Link
-
- -Aspartyl Peptide Synthesis:
-
Enzymatic & Analog Applications:
-
Reactions of β-Propiolactone with Amino Acid Analogues. (2016). PMC. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ac-Asp-OMe | 4910-47-8 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4910-47-8|(S)-3-Acetamido-4-methoxy-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 10. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Ac-L-Asp-OMe Coupling Conditions for Preventing Racemization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aspartic Acid Coupling
The incorporation of aspartic acid (Asp) residues into peptides is a common requirement in pharmaceutical and biochemical research. However, the coupling of N-protected aspartic acid derivatives, such as N-acetyl-L-aspartic acid-β-methyl ester (Ac-L-Asp-OMe), presents a significant synthetic challenge: a high propensity for racemization. This side reaction proceeds through a base-catalyzed intramolecular cyclization to form an aspartimide (a succinimide derivative).[1][2] The resulting five-membered ring is chirally unstable and readily undergoes epimerization.[3] Subsequent ring-opening yields not only the desired α-peptide but also the undesired D-isomer and β-peptide regioisomers, which are often difficult or impossible to separate from the target compound due to similar physicochemical properties.[2][3]
This guide provides a detailed examination of the mechanisms driving racemization during Ac-L-Asp-OMe coupling and offers field-proven strategies and protocols to preserve the stereochemical integrity of the final product.
The Mechanism of Racemization: Aspartimide Formation
The primary pathway for racemization of an activated aspartic acid residue is through the formation of an aspartimide intermediate. This process is particularly pronounced under basic conditions, which are common in peptide coupling and deprotection steps (e.g., using piperidine in Fmoc-SPPS).[1][4]
The mechanism involves two key stages:
-
Intramolecular Cyclization: The backbone amide nitrogen of the amino acid residue C-terminal to the Asp acts as a nucleophile. It attacks the activated β-carboxyl group of the aspartate, leading to the formation of a five-membered succinimide ring, known as an aspartimide.[1][2]
-
Epimerization and Ring Opening: The α-proton of the aspartimide is highly acidic and can be easily abstracted by a base. The resulting planar enolate intermediate is achiral. Reprotonation can occur from either face, leading to a racemic mixture of L- and D-aspartimides. This aspartimide ring can then be opened by nucleophiles (such as water or amines) at either the α- or β-carbonyl, resulting in a mixture of four products: the desired L-α-peptide, the racemized D-α-peptide, the L-β-peptide, and the D-β-peptide.[1][3]
Caption: Mechanism of racemization via aspartimide formation.
Key Factors Influencing Aspartimide Formation
Several experimental parameters significantly influence the rate of this deleterious side reaction. Understanding these factors is critical for designing a robust coupling strategy.
-
Sequence Dependence: Aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the C-terminal residue is small and unhindered, such as Glycine (Gly), Serine (Ser), or Alanine (Ala), as this facilitates the required geometry for the backbone nitrogen to attack the side chain.[2][5]
-
Base: The choice and strength of the base used during coupling are paramount. Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can accelerate α-proton abstraction and thus promote racemization.[6] Weaker or sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred.[6][7]
-
Temperature: Like most chemical reactions, the rate of aspartimide formation increases with temperature.[8] Performing coupling reactions at reduced temperatures (e.g., 0 °C) is a highly effective strategy to minimize racemization.[9][10]
-
Solvent: Solvent polarity can influence the rate of aspartimide formation, with studies suggesting that higher polarity solvents may increase the prevalence of this side reaction.[1]
-
Protecting Groups: While the topic is Ac-L-Asp-OMe, it's relevant that the steric bulk of the side-chain ester protecting group plays a crucial role. Bulkier groups like tert-butyl (OtBu) offer some protection, and even more sterically demanding groups such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) have been developed to further suppress cyclization.[1][3][11] Using a cyclohexyl ester has also been shown to be highly effective at reducing aspartimide formation.[10]
Strategies and Protocols for Racemization-Free Coupling
A multi-faceted approach involving the careful selection of coupling reagents, additives, and reaction conditions is necessary to ensure the stereochemical integrity of the aspartic acid residue.
Choice of Coupling Reagents and Additives
The activation of the carboxylic acid is the first step where racemization can be initiated. Modern coupling reagents are designed for high efficiency and low racemization, especially when used with appropriate additives.
-
Carbodiimides (e.g., DIC, EDC): Reagents like N,N'-diisopropylcarbodiimide (DIC) are cost-effective but generate a highly reactive O-acylisourea intermediate that is prone to racemization. Therefore, they must be used in conjunction with nucleophilic additives.[12][13]
-
Additives (HOBt, HOSu, Oxyma Pure): Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) react with the O-acylisourea to form a more stable active ester.[13][14] This intermediate is less susceptible to racemization and reacts efficiently with the amine component.[14] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is a highly effective, non-explosive alternative to HOBt that provides excellent racemization suppression.[12][15]
-
-
Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents directly incorporate an HOBt or HOAt (1-hydroxy-7-azabenzotriazole) moiety. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for coupling sterically hindered amino acids with minimal racemization due to the formation of highly reactive OAt esters.[16] Phosphonium salts like PyBOP are also excellent choices as they do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.
Recommended Protocol 1: DIC / Oxyma Pure Coupling
This protocol utilizes a modern, safe, and highly effective carbodiimide/additive combination at low temperatures to minimize racemization.
Materials:
-
Ac-L-Asp-OMe
-
Amine component (e.g., H-Gly-OtBu)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Ac-L-Asp-OMe (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 15-20 minutes. This is the "pre-activation" step, allowing the formation of the less racemization-prone Oxyma active ester.
-
In a separate flask, dissolve the amine component (1.0 eq) in anhydrous DCM/DMF and add NMM (1.1 eq).
-
Slowly add the solution of the amine component to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, filter the by-product diisopropylurea (DCU). Work up the reaction mixture as appropriate for the specific product (e.g., aqueous wash, extraction, and chromatography).
Rationale:
-
Oxyma Pure: Provides superior racemization suppression compared to HOBt and is not explosive.[12][15]
-
Low Temperature (0 °C): Significantly reduces the rate of both aspartimide formation and racemization.[9]
-
Pre-activation: Minimizes the time the highly reactive O-acylisourea intermediate is present, reducing the opportunity for racemization.
-
NMM/Collidine: A weaker, sterically hindered base is used to minimize the base-catalyzed epimerization of the activated ester.[6]
Recommended Protocol 2: HATU / Collidine Coupling
This protocol is recommended for particularly difficult couplings or when maximum suppression of racemization is required.
Materials:
-
Ac-L-Asp-OMe
-
Amine component
-
HATU
-
2,4,6-Collidine
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Ac-L-Asp-OMe (1.0 eq) and the amine component (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add 2,4,6-Collidine (2.0 eq).
-
In a separate vial, dissolve HATU (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous workup and purification.
Rationale:
-
HATU: One of the most powerful coupling reagents, forming a highly reactive OAt-ester that couples rapidly, outcompeting the rate of racemization.
-
Collidine: A sterically hindered base that is effective in facilitating the coupling reaction while minimizing the risk of α-proton abstraction.[6][7]
-
Combined Addition: While pre-activation is possible, adding all components together at low temperature with a highly efficient reagent like HATU often drives the reaction to completion quickly, minimizing side reactions.
Summary of Recommended Coupling Conditions
| Parameter | Recommended Condition | Rationale & Reference |
| Coupling Reagent | HATU, HCTU, PyBOP or DIC/EDC | Uronium/Phosphonium salts are highly efficient. Carbodiimides are effective with additives.[16] |
| Additive | Oxyma Pure or HOBt | Essential for carbodiimide-mediated couplings to form stable active esters and suppress racemization.[12][13][14] |
| Base | N-Methylmorpholine (NMM) or 2,4,6-Collidine | Weaker or sterically hindered bases minimize base-catalyzed epimerization.[6][7] |
| Temperature | 0 °C to Room Temperature | Lower temperatures significantly slow the rate of aspartimide formation.[9][10] |
| Solvent | Anhydrous DMF, DCM | Standard polar aprotic solvents for peptide coupling. |
| Activation | Pre-activation (for carbodiimides) | Allows formation of the more stable active ester before introducing the amine, reducing racemization risk.[5] |
Conclusion
Preventing racemization during the coupling of Ac-L-Asp-OMe is achievable through the rational control of reaction conditions. The key to preserving stereochemical integrity lies in minimizing the formation of the aspartimide intermediate. This is best accomplished by using low reaction temperatures, selecting sterically hindered or weak bases, and employing modern coupling reagents (such as HATU) or combinations (like DIC/Oxyma) that promote rapid amide bond formation via intermediates that are less prone to racemization. By implementing the strategies and protocols outlined in this guide, researchers can confidently incorporate aspartic acid derivatives into their target molecules with high yield and exceptional chiral purity.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 17, 2026, from [Link]
-
ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved February 17, 2026, from [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18. [Link]
-
El-Faham, A., & Albericio, F. (2015). Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Amino Acids, 47(11), 2273-2284. [Link]
- Patent EP2886531B1 - Aspartic acid derivatives. (2015, June 24). Google Patents.
-
Miyazawa, T., Akita, T., & Yamada, T. (1998). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 46(8), 1247-1251. [Link]
-
Li, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Steiner, A., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry, 14(7), 774-781. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1435-1447. [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Medicilon. Retrieved February 17, 2026, from [Link]
-
Ollivier, N., et al. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 16(34), 10134-10141. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 17, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTEC. Retrieved February 17, 2026, from [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Angewandte Chemie International Edition, 50(41), 9510-9524. [Link]
-
Unit 6 Part 8 Chemical Synthesis of Peptides (Part II). (2023, February 9). YouTube. Retrieved February 17, 2026, from [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ElectronicsAndBooks. Retrieved February 17, 2026, from [Link]
-
Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? (2017, May 17). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Gyros Protein Technologies. Retrieved February 17, 2026, from [Link]
- Patent CN114014773A - Preparation method of N-acetyl-L-aspartic acid. (n.d.). Google Patents.
-
Mezo, G., et al. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Amino Acids, 33(4), 649-660. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Aspartic acid derivatives - Patent 2886531 [data.epo.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. bachem.com [bachem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Application Note and Detailed Protocols for the Synthesis of N-acetylaspartylglutamate (NAAG) using an Ac-L-Asp-OMe Precursor
Abstract
This technical guide provides a comprehensive methodology for the synthesis of N-acetylaspartylglutamate (NAAG), a significant neuropeptide in the mammalian central nervous system. The protocol herein details a strategic approach commencing with the N-acetylated and α-methyl ester protected L-aspartic acid precursor, Ac-L-Asp-OMe. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental rationale, a step-by-step synthesis protocol, purification, and characterization of the final product. The synthesis is grounded in established principles of peptide chemistry, ensuring a reproducible and reliable procedure.
Introduction: The Significance of N-acetylaspartylglutamate (NAAG)
N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian nervous system, where it plays a crucial role as a neuromodulator.[1][2][3][4] It is a dipeptide composed of N-acetylaspartic acid (NAA) and glutamic acid.[3] NAAG's primary mechanism of action involves the activation of the metabotropic glutamate receptor type 3 (mGluR3), which leads to a reduction in glutamate release, thereby protecting neurons from excitotoxicity.[1][2][5] This has significant implications for a variety of neurological and psychiatric disorders, including schizophrenia, traumatic brain injury, epilepsy, and chronic pain, making NAAG and its metabolic pathways promising therapeutic targets.[1][6][7] Furthermore, emerging research has highlighted the involvement of NAAG metabolism in cancer, suggesting its potential as a biomarker and a target for cancer therapy.[8][9]
The synthesis of NAAG is of paramount importance for advancing research into its physiological functions and therapeutic potential. While biologically synthesized from NAA and glutamate by NAAG synthetase, chemical synthesis provides a means to produce NAAG for pharmacological studies, inhibitor screening, and as a standard for analytical measurements.[1][3][10] This guide focuses on a robust synthetic route starting from the readily available precursor, N-acetyl-L-aspartic acid α-methyl ester (Ac-L-Asp-OMe).
Strategic Approach to NAAG Synthesis
The synthesis of NAAG from Ac-L-Asp-OMe is a classic example of dipeptide synthesis, which involves the formation of a peptide bond between the α-carboxyl group of the N-terminal amino acid (N-acetyl-L-aspartic acid) and the α-amino group of the C-terminal amino acid (L-glutamic acid). A critical aspect of this synthesis is the use of protecting groups to prevent unwanted side reactions.
The chosen precursor, Ac-L-Asp-OMe, already has its N-terminus protected by an acetyl group and its α-carboxyl group protected as a methyl ester. The key steps in the proposed synthesis are:
-
Protection of L-glutamic acid: The α-amino group and the γ-carboxyl group of L-glutamic acid must be protected to ensure selective peptide bond formation at the α-carboxyl group.
-
Saponification of Ac-L-Asp-OMe: The α-methyl ester of the aspartic acid precursor needs to be selectively hydrolyzed to a free carboxylic acid to allow for activation and coupling.
-
Peptide Coupling: The activated N-acetyl-L-aspartic acid is then coupled with the protected L-glutamic acid derivative.
-
Deprotection: Finally, all protecting groups are removed from the resulting dipeptide to yield the final product, NAAG.
This strategic workflow is depicted in the diagram below:
Sources
- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The astrocyte surface NAAG receptor and NAAG peptidase signaling complex as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for the Stability of Aspartic Acid α-Methyl Ester Solutions
Welcome to the technical support guide for handling and optimizing solutions of L-Aspartic Acid α-Methyl Ester. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative in their experiments. Achieving reproducible and accurate results hinges on the chemical stability of the compound in solution, a factor predominantly governed by pH. This guide provides in-depth answers to common stability issues, troubleshooting protocols, and methodologies to ensure the integrity of your experimental solutions.
Section 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions our team receives regarding the stability of aspartic acid α-methyl ester in aqueous environments.
Q1: What are the primary causes of instability for aspartic acid α-methyl ester in aqueous solutions?
A1: The instability of aspartic acid α-methyl ester in solution is primarily driven by two pH-dependent degradation pathways:
-
Ester Hydrolysis: This is the cleavage of the methyl ester bond by water, yielding L-aspartic acid and methanol. This reaction can be catalyzed by both acid and base, meaning its rate increases under both strongly acidic and alkaline conditions.[1][2][3]
-
Intramolecular Cyclization: The free amino group of the aspartic acid moiety can act as a nucleophile, attacking the carbonyl carbon of the methyl ester. This process forms a five-membered ring intermediate known as a succinimide.[4][5] This pathway is particularly significant at neutral to slightly alkaline pH, where the amino group is deprotonated and thus more nucleophilic.
Q2: What is the optimal pH range for maximizing the stability of my solution?
A2: The highest stability for solutions of aspartic acid α-methyl ester is achieved in a mildly acidic pH range, typically between pH 3.5 and 4.5 . This is based on extensive studies of the closely related and structurally similar compound, aspartame, which also contains an aspartic acid methyl ester moiety and is maximally stable around pH 4.3.[3][6][7] In this pH window, a delicate balance is struck:
-
The concentration of hydroxide ions is low, minimizing base-catalyzed hydrolysis.
-
The primary amine group is predominantly protonated (-NH3+), which significantly reduces its nucleophilicity and thereby inhibits the intramolecular cyclization pathway.[8]
-
While acid-catalyzed hydrolysis can occur, its rate is near its minimum in this range.
Q3: What are the expected degradation products I might see in my analysis?
A3: The degradation products you observe are highly dependent on the pH of your solution.
-
Acidic Conditions (pH < 4): The primary degradation product will be L-aspartic acid (and methanol) resulting from ester hydrolysis.[9][10]
-
Neutral to Alkaline Conditions (pH > 6): The major degradation product is typically the succinimide derivative formed via intramolecular cyclization.[6][9][10] This succinimide can subsequently hydrolyze to form both α- and β-aspartic acid residues.[5][11]
-
Strongly Alkaline Conditions (pH > 10): Degradation is rapid, with the primary product being L-aspartic acid from the swift base-catalyzed hydrolysis of the ester bond.[9]
Q4: How significantly does temperature impact the stability of my solution?
A4: Temperature is a critical factor. Like most chemical reactions, the degradation rates of both hydrolysis and cyclization increase with elevated temperatures.[6] For maximal stability and to extend the shelf-life of your prepared solutions, it is imperative to store them at refrigerated temperatures (2-8°C) and minimize their exposure to room temperature or higher.[2]
Q5: Can my choice of buffer affect stability, even if the pH is correct?
A5: Yes, the buffer species itself can influence the degradation rate. Certain buffer components can act as catalysts. For instance, phosphate ions have been shown to catalyze the formation of succinimide intermediates from aspartic acid residues in peptides.[5] When working in the optimal acidic pH range, it is advisable to use non-nucleophilic buffers such as citrate or acetate to avoid potential catalytic effects.
Section 2: Troubleshooting Guide
Directly addressing common issues encountered during experimentation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of parent compound concentration in prepared standards or samples. | 1. Incorrect pH: The solution pH may be outside the optimal 3.5-4.5 range, accelerating degradation. 2. High Storage Temperature: Solutions were left at room temperature for an extended period. | 1. Verify pH: Immediately after preparation, measure the pH of your solution using a calibrated pH meter. Adjust if necessary. 2. Control Temperature: Prepare solutions using chilled buffers and store them at 2-8°C immediately after preparation. Minimize time on the benchtop. 3. Prepare Fresh: For highly sensitive assays, prepare solutions fresh daily and analyze them as quickly as possible.[6] |
| Appearance of new, unidentified peaks in my HPLC or LC-MS chromatogram. | These are almost certainly degradation products of the aspartic acid α-methyl ester. | 1. Correlate Peaks: Track the decrease in the area of the parent peak and the corresponding increase in the new peaks over time to confirm the relationship. 2. Use Mass Spectrometry (MS): If using LC-MS, determine the mass-to-charge ratio (m/z) of the unknown peaks. The expected mass of aspartic acid or the succinimide derivative can confirm their identity.[6][12] 3. Analyze at Different pH: Note which new peaks are dominant at acidic vs. neutral pH to help identify the degradation pathway (hydrolysis vs. cyclization).[9] |
Section 3: Data Summary & Visualization
pH-Dependent Degradation Pathways
The stability of aspartic acid α-methyl ester is a direct function of the competing degradation reactions, which are governed by pH.
Caption: pH-dependent degradation pathways of aspartic acid α-methyl ester.
Table 1: Summary of Degradation Products vs. pH
| pH Range | Primary Degradation Mechanism | Major Degradation Product(s) |
| < 4 | Acid-Catalyzed Ester Hydrolysis | L-Aspartic Acid, Methanol[9][10] |
| 4 - 5 | Minimal Degradation | (Compound is most stable)[6][7] |
| 6 - 9 | Intramolecular Aminolysis (Cyclization) | Succinimide Derivative[5][6][9] |
| > 10 | Base-Catalyzed Ester Hydrolysis | L-Aspartic Acid, Methanol[9] |
Section 4: Key Experimental Protocol
Protocol 1: Determining the Optimal pH for Stability (pH-Rate Profile Study)
This protocol provides a framework for empirically determining the pH of maximum stability for aspartic acid α-methyl ester under your specific experimental conditions.
Objective: To quantify the degradation rate of aspartic acid α-methyl ester across a range of pH values to identify the optimal pH for solution stability.
Materials:
-
L-Aspartic Acid α-Methyl Ester
-
Buffer salts (e.g., citric acid, sodium phosphate, sodium borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Constant temperature incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8) at a constant ionic strength. A universal citrate-phosphate-borate buffer is often suitable.
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of aspartic acid α-methyl ester in a suitable solvent (e.g., water or a small amount of acetonitrile if needed for solubility, then dilute with water).
-
Incubation Sample Preparation: For each pH value, pipette a small volume of the stock solution into a larger volume of the corresponding buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of any organic solvent is minimal (<1%).
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from each pH solution and analyze it via HPLC to determine the initial concentration (C0).
-
Incubation: Place all prepared solutions in a constant temperature incubator (e.g., 40°C for an accelerated study).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution. Immediately quench any further reaction by diluting in a cold, acidic mobile phase if necessary.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method that can separate the parent compound from its major degradation products.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.
-
The slope of this line is equal to the negative of the pseudo-first-order degradation rate constant (-k).
-
Create a "pH-Rate Profile" by plotting the logarithm of k (log k) versus pH. The lowest point on this V-shaped or U-shaped curve corresponds to the pH of maximum stability.
-
Caption: Experimental workflow for determining a pH-rate stability profile.
References
-
Pattanaargson, S., Chuapradit, C., & Srisukphonraruk, S. (2001). Aspartame Degradation in Solutions at Various pH Conditions. Journal of Food Science, 66(7). Available from [Link]
-
ResearchGate. (2025, August 7). Aspartame Degradation in Solutions at Various pH Conditions. Retrieved February 13, 2026, from [Link]
-
Pattanaargson, S., Chuapradit, C., & Srisukphonraruk, S. (2001). Aspartame Degradation in Solutions at Various pH Conditions. Semantic Scholar. Retrieved February 13, 2026, from [Link]
-
Dakota. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Dakota. Retrieved February 13, 2026, from [Link]
-
N/A. (n.d.). Study of aspartame stability and its degradation products by API-MS technique. Chulalongkorn University. Retrieved February 13, 2026, from [Link]
-
Takahashi, O., & Kirikoshi, R. (2014). Intramolecular cyclization of aspartic acid residues assisted by three water molecules: A density functional theory study. Computational Science & Discovery, 7(1), 015005. Available from [Link]
-
Takahashi, O., Manabe, N., & Kirikoshi, R. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(1), 449. Available from [Link]
-
D'Souza, C., & El-Faham, A., & de la Torre, B. G., & Albericio, F. (2021). Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. Chemical Communications, 57(2), 265-268. Available from [Link]
-
Takahashi, O., & Manabe, N. (2018). Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 19(3), 673. Available from [Link]
-
Takahashi, O., & Oda, A. (2015). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. International Journal of Molecular Sciences, 16(1), 1548-1565. Available from [Link]
-
Kim, D. W., et al. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 15(9), 2320. Available from [Link]
-
Sharma, A., & Singh, S. (2023). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Retrieved February 13, 2026, from [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Retrieved February 13, 2026, from [Link]
-
Stamp, J. A., & Labuza, T. P. (1989). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Journal of Food Science, 54(4), 1043-1046. Available from [Link]
-
Zhibo, Z., & Yexing, L., & Zhaoxia, L., & Min, L., & Jing, W. (2011). Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry. Analytical Methods, 3(5), 1106-1112. Available from [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 5-6. Available from [Link]
-
Pattanaargson, S., et al. (n.d.). Aspartame Degradation in Solutions at Various pH Conditions. Retrieved February 13, 2026, from [Link]
-
Monosaccharides. (2024, July 30). Understanding the Properties of Aspartic Acid at pH 7 in Industrial Applications and Processes. Retrieved February 13, 2026, from [Link]
-
Food Additives. (n.d.). The physical and chemical properties of aspartame. Retrieved February 13, 2026, from [Link]
-
Olieman, C., et al. (1995). Kinetics and mechanism of the isomerization of aspartic acid residues in tetrapeptides. Journal of the Chemical Society, Perkin Transactions 2, (2), 261-268. Available from [Link]
-
Furda, I., et al. (1975). Decomposition products of L-aspartyl-L-phenylalanine methyl ester and their identification by gas-liquid chromatography. Journal of Agricultural and Food Chemistry, 23(2), 340-343. Available from [Link]
-
Wulff, G., & Knorr, K. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 11(7), 4336-4344. Available from [Link]
-
Schinn, S. M., et al. (2018). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. ACS Chemical Biology, 13(9), 2449-2454. Available from [Link]
-
Pharmaffiliates. (n.d.). Aspartic Acid α-Methyl Ester. Retrieved February 13, 2026, from [Link]
-
Galindo, E., et al. (2022). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. scribd.com [scribd.com]
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Technical Support Center: Solving Solubility Issues of Ac-L-Asp-OMe in Cell Culture Media
Welcome to the technical support guide for N-Acetyl-L-aspartic acid β-methyl ester (Ac-L-Asp-OMe). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in aqueous cell culture environments. As a modified amino acid, Ac-L-Asp-OMe possesses specific physicochemical properties that require a systematic approach to ensure complete dissolution and bioavailability in your experiments. This guide provides in-depth, field-proven insights and troubleshooting protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is Ac-L-Asp-OMe and what are its general solubility characteristics?
Ac-L-Asp-OMe, or N-Acetyl-L-aspartic acid β-methyl ester, is a derivative of the non-essential amino acid L-aspartic acid.[1] The N-acetylation and C-terminal methyl-esterification modify the charge and hydrophobicity of the parent molecule. While the parent L-aspartic acid is water-soluble, these modifications result in a more lipophilic compound.[2] Such N-acetylated amino acid esters are often soluble in organic solvents but can exhibit limited solubility in neutral aqueous solutions like cell culture media.[][4] This characteristic is the primary reason researchers may observe precipitation or incomplete dissolution.
Q2: I observed a cloudy precipitate immediately after adding my Ac-L-Asp-OMe stock solution to the cell culture medium. What is causing this?
This is a classic solubility problem known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[5] The abrupt change in solvent polarity causes the compound to aggregate and precipitate. The key to preventing this is to avoid a sudden, large change in the solvent environment.
Q3: What is the recommended solvent for preparing a stock solution of Ac-L-Asp-OMe?
For most hydrophobic or amphiphilic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating a high-concentration stock solution.[6] It is a powerful, water-miscible organic solvent that can dissolve a wide range of molecules.[7] Other potential solvents include ethanol or dimethylformamide (DMF), but their compatibility with your specific cell line and experiment should be verified.[8][9] For protected amino acid derivatives like Fmoc-Asp-OMe, DMSO has been shown to be an effective solvent.[10]
Solubility & Stock Solution Parameters
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-100 mM | Primary choice. Use high-purity, anhydrous DMSO.[10] |
| Ethanol | 10-50 mM | May be less toxic to some cell lines than DMSO.[11] |
| 1 N NaOH | Test empirically | For acidic compounds, dissolving in a basic solution can create a soluble salt. Must be neutralized before adding to cells.[12] |
Note: Always test the solubility of a small amount of your compound first before dissolving the entire batch.
Q4: How can I prepare and dilute my stock solution to prevent precipitation in the final culture medium?
The most critical step is the dilution method. A gradual, stepwise dilution process is highly recommended to prevent the compound from precipitating.[13][14] This method minimizes the "solvent shock" by slowly acclimatizing the compound to the aqueous environment. Additionally, ensuring the final concentration of the organic solvent in your culture is non-toxic is paramount. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1% for sensitive applications.[7][13]
Q5: I followed the stepwise dilution protocol, but I'm still seeing some turbidity. What advanced troubleshooting steps can I take?
If precipitation persists, several advanced strategies can be employed:
-
Use of Co-solvents: For particularly stubborn compounds, a co-solvent system can be effective.[5] This involves dissolving the compound in a primary solvent like DMSO and then using a secondary agent during dilution. Common co-solvents include PEG400, glycerol, or non-ionic surfactants like Tween® 80.[13]
-
pH Adjustment: The solubility of molecules with ionizable groups, like the free carboxylic acid on Ac-L-Asp-OMe, is highly dependent on pH.[8] The molecule will be more charged and potentially more soluble at a pH above its isoelectric point. You can try preparing the stock in a slightly basic buffer or adjusting the pH of the intermediate dilution steps. However, ensure the final pH of the cell culture medium remains within the optimal physiological range (typically 7.2-7.4).
-
Temperature Control: Pre-warming the cell culture medium to 37°C before adding the compound can help maintain solubility.[14] Some protocols also suggest gentle heating of the stock solution itself (<40°C) to aid initial dissolution, but this should be done with caution to avoid compound degradation.[8]
-
Sonication: Using a water bath sonicator can provide the energy needed to break up aggregates and assist in dissolving the compound, both in the initial stock preparation and during dilution steps.[8][11]
Q6: Could components in my cell culture medium, such as serum or salts, be affecting the solubility?
Yes, this is an important consideration.
-
Serum Proteins: Fetal Bovine Serum (FBS) contains abundant proteins, like albumin, that can bind to hydrophobic compounds.[14] This can sometimes help to keep a compound in solution, but it may also reduce its free, bioavailable concentration.
-
Divalent Cations: Cell culture media are rich in salts, including divalent cations like Ca²⁺ and Mg²⁺. These ions can sometimes form insoluble salts with acidic compounds, leading to precipitation. If this is suspected, preparing the compound in a serum-free, low-salt buffer as an intermediate step before final dilution into complete medium may be beneficial.
Experimental Protocols & Workflows
Protocol 1: Standard Preparation of Ac-L-Asp-OMe Stock Solution
This protocol outlines the standard procedure for creating a concentrated stock solution in DMSO.
-
Pre-computation: Calculate the mass of Ac-L-Asp-OMe needed to achieve a desired stock concentration (e.g., 50 mM). (MW of Ac-L-Asp-OMe = 189.17 g/mol )[15].
-
Weighing: Carefully weigh the calculated amount of lyophilized Ac-L-Asp-OMe powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the tube.[11]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If full dissolution is not achieved, place the tube in a water bath sonicator for 5-10 minutes.[8][11] Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[13] Store at -20°C or -80°C for long-term stability.[10]
Diagram: Decision Workflow for Solubilization
Caption: Decision workflow for solubilizing Ac-L-Asp-OMe.
Protocol 2: Recommended Stepwise Dilution into Cell Culture Media
This method is designed to minimize precipitation upon introduction to the aqueous medium.
-
Pre-warm Medium: Place your destination flask of cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Prepare Intermediate Dilution: In a sterile tube, create an intermediate dilution of your DMSO stock solution. For example, dilute your 50 mM stock 1:10 in serum-free medium or a sterile phosphate-buffered saline (PBS). This creates a 5 mM solution in 10% DMSO.
-
Vortex Gently: Mix the intermediate dilution by gentle vortexing or inversion.
-
Final Dilution: Add the required volume of the intermediate dilution to your pre-warmed complete cell culture medium dropwise while gently swirling the flask. This gradual addition is crucial.[14]
-
Final Mix & Incubation: Gently swirl the final culture medium to ensure homogeneity. Do not vortex vigorously as this can damage media components. Use the medium immediately.
Diagram: Mechanism of Precipitation and Prevention
Caption: Comparison of rapid vs. stepwise dilution methods.
References
- ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?.
- Bradbury, ARM & Plückthun, A. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Published September 20, 2017.
- Creative Peptides. Guidelines for Peptide Dissolving.
- Springer. Characterization and design of dipeptide media formulation for scalable therapeutic production. Applied Microbiology and Biotechnology. Published January 14, 2025.
- MedChemExpress. Compound Handling Instructions. MedChemExpress.
- JPT.
- Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
- Evonik. Dipeptides in cell culture - Tools for performance increase and risk reduction. Evonik Health Care.
- BenchChem. Technical Support Center: Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture. BenchChem.
- Chem-Impex. Acetyl-L-aspartic acid α-methyl ester.
- MilliporeSigma. Solubility Guidelines for Peptides. MilliporeSigma.
- BOC Sciences. Acetyl-L-methionine methyl ester. BOC Sciences.
- PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs.
- BioForum. Drug recrystallize when i added to DMEM. BioForum.
- National Institutes of Health. N-Acetyl-L-Aspartic Acid. PubChem.
- PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Published February 23, 2021.
- Chem-Impex. L-Aspartic acid α-methyl ester.
- MedChemExpress. Fmoc-Asp-OMe. MedChemExpress.
- MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Published May 8, 2008.
- TargetMol. N-Acetyl-L-aspartic acid. TargetMol.
- Chem-Impex. L-Aspartic acid β-methyl ester hydrochloride.
- Sigma-Aldrich. N-Acetyl- L -aspartic acid-2,3,3-d3. Sigma-Aldrich.
- CM Fine Chemicals. N-Acetyl-L-Aspartic acid. CM Fine Chemicals.
- Reddit. Is dissolving a drug in DMSO essential as opposed to just DMEM?. Reddit. Published December 23, 2022.
- ResearchGate. N-acetyl amino acids methyl esters (2–8) investigated in this work.
- Google Patents. Process for improving the solubility of cell culture media.
- Sigma-Aldrich. L-Aspartic acid. Sigma-Aldrich.
- Indian Journal of Chemistry. Molecular interaction of aspartic acid in aqueous metal chloride solution. Indian Journal of Chemistry.
- AKSci. DL-Aspartic acid beta-methyl ester hydrochloride. AKSci.
- Vivion. Aspartic Acid-L Supplier. Vivion.
- Cayman Chemical. D-Aspartic Acid. Cayman Chemical.
- MDPI. Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. International Journal of Molecular Sciences. Published January 12, 2015.
- Agilent.
- Sigma-Aldrich. Z-Asp(OMe)-OH. Sigma-Aldrich.
- MilliporeSigma. L-Aspartic acid, USP, suitable for cell culture. MilliporeSigma.
Sources
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- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Mass spectrometry fragmentation pattern of Acetyl-L-aspartic acid alpha-methyl ester
An In-Depth Guide to the Mass Spectrometry Fragmentation of Acetyl-L-aspartic acid alpha-methyl ester: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural characterization of novel compounds, metabolites, and synthetic intermediates is a foundational requirement for progress. Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers a comprehensive examination of the mass spectrometry fragmentation pattern of Acetyl-L-aspartic acid alpha-methyl ester (Ac-L-Asp-OMe), a compound of interest in neuroscience and pharmaceutical development.[1]
This document moves beyond a simple cataloging of spectral peaks. As a senior application scientist, my objective is to illuminate the why behind the fragmentation—the causal chemical principles that dictate how the molecule breaks apart. We will explore a proposed fragmentation pathway, compare it with structurally similar alternatives to highlight its unique spectral features, and provide a robust experimental protocol to enable replication and validation of these findings.
Introduction to Acetyl-L-aspartic acid alpha-methyl ester
Acetyl-L-aspartic acid alpha-methyl ester (Ac-L-Asp-OMe) is an ester derivative of N-Acetyl-L-aspartic acid (NAA). NAA itself is the second most abundant molecule in the brain, playing significant roles as a neuronal osmolyte, a source of acetate for myelin synthesis, and a precursor to the neurotransmitter N-Acetylaspartylglutamate.[2] The modification of NAA to its alpha-methyl ester derivative can alter its chemical properties, such as its ability to cross the blood-brain barrier, making it a valuable tool in neuroprotective research and as a precursor in pharmaceutical synthesis.[1]
Given its potential applications, a definitive method for its identification and differentiation from related metabolites is crucial. Tandem mass spectrometry (MS/MS) provides this capability by generating a unique fragmentation signature derived from the molecule's specific chemical structure.
Key Molecular Properties:
-
Synonyms: Ac-L-Asp-OMe[1]
-
Molecular Formula: C₇H₁₁NO₅[1]
-
Molecular Weight: 189.17 g/mol [1]
-
Monoisotopic Mass: 189.0637 u
-
Protonated Mass [M+H]⁺: 190.0710 u
Experimental Protocol: Acquiring the Fragmentation Spectrum
To ensure scientific integrity, a protocol must be self-validating. The following procedure for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is designed for robust and reproducible results. The choice of Electrospray Ionization (ESI) in positive mode is standard for molecules of this type, as the amino group is readily protonated.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Acetyl-L-aspartic acid alpha-methyl ester in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase-matched solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The formic acid aids in protonation, enhancing the [M+H]⁺ signal.
-
-
Liquid Chromatography (LC) Separation:
-
LC System: A standard UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar molecule.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Analysis:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.[3]
-
Ionization Mode: ESI, Positive.
-
MS1 Scan: Scan from m/z 50 to 300 to confirm the presence of the [M+H]⁺ precursor ion at m/z 190.07.
-
MS/MS (Product Ion Scan):
-
Select the precursor ion m/z 190.07.
-
Apply collision-induced dissociation (CID) using argon as the collision gas.
-
Set collision energy to a range of 10-30 eV. A stepped collision energy (e.g., 10, 20, 30 eV) is recommended to capture both low-energy (stable) and high-energy (smaller) fragments.
-
Scan for product ions from m/z 40 to 200.
-
-
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of Ac-L-Asp-OMe.
Fragmentation Pattern Analysis
The fragmentation of the protonated molecule ([M+H]⁺, m/z 190.07) is dictated by the lability of its functional groups: the N-acetyl amide, the alpha-methyl ester, and the side-chain carboxylic acid. The most likely cleavages occur at the C-O and C-N bonds, driven by charge stabilization.[4][5][6]
Proposed Fragmentation Pathways
The primary fragmentation routes involve the neutral loss of small, stable molecules such as ketene, methanol, water, and carbon monoxide.
-
Loss of Ketene (C₂H₂O): A hallmark of N-acetylated compounds.[7][8] The cleavage of the acetyl group results in a highly characteristic neutral loss of 42.01 Da.
-
[M+H - C₂H₂O]⁺ = m/z 148.06
-
-
Loss of Methanol (CH₃OH): Cleavage of the methyl ester group is a common pathway for esters.[9] This results in a neutral loss of 32.03 Da.
-
[M+H - CH₃OH]⁺ = m/z 158.04
-
-
Loss of Water (H₂O): The free carboxylic acid on the side chain can easily lose water, a common fragmentation route for acids.[7] This corresponds to a neutral loss of 18.01 Da.
-
[M+H - H₂O]⁺ = m/z 172.06
-
-
Combined and Secondary Fragmentations: More complex fragments arise from sequential losses.
-
m/z 130.05: This significant ion can be formed via two pathways:
-
From m/z 148.06 by subsequent loss of water (18.01 Da).
-
From m/z 158.04 by subsequent loss of carbon monoxide (CO, 28.00 Da).
-
-
Immonium Ion Formation: The loss of both water and carbon monoxide from the aspartic acid backbone is a known fragmentation pattern for amino acids.[7]
-
[M+H - H₂O - CO]⁺ = m/z 144.06
-
-
Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathways for [Ac-L-Asp-OMe+H]⁺.
Summary of Key Fragment Ions
| m/z (Observed) | Proposed Ion Structure | Neutral Loss | Mass Lost (Da) | Diagnostic Value |
| 190.07 | [C₇H₁₁NO₅+H]⁺ | - | - | Precursor Ion |
| 172.06 | [M+H - H₂O]⁺ | H₂O | 18.01 | Indicates free carboxylic acid |
| 158.04 | [M+H - CH₃OH]⁺ | CH₃OH | 32.03 | Indicates methyl ester |
| 148.06 | [M+H - C₂H₂O]⁺ | C₂H₂O (Ketene) | 42.01 | High (Confirms N-acetylation) |
| 144.06 | [M+H - H₂O - CO]⁺ | H₂O + CO | 46.01 | Indicates amino acid backbone |
| 130.05 | [M+H - C₂H₂O - H₂O]⁺ or [M+H - CH₃OH - CO]⁺ | C₂H₃O₂ / CH₃OH+CO | 60.02 | Stable secondary fragment |
Comparative Analysis: Distinguishing Ac-L-Asp-OMe from Related Compounds
The true power of fragmentation analysis lies in its specificity. The pattern for Ac-L-Asp-OMe is unique when compared to its structural neighbors.
vs. N-Acetyl-L-aspartic acid (NAA)
-
Structure: Same as the target but with a hydroxyl group instead of the alpha-methyl ester. MW = 175.14 g/mol .[2][10]
-
Precursor Ion [M+H]⁺: m/z 176.05.
-
Key Difference: The fragmentation spectrum of NAA will lack the neutral loss of 32 Da (methanol) . Its fragmentation will be dominated by the loss of water (H₂O) and the characteristic loss of ketene (42 Da), but from a different precursor mass. The absence of the m/z 158 fragment is a definitive differentiator.
vs. Aspartic Acid Dimethyl Ester
-
Structure: The aspartic acid backbone with both carboxylic acid groups converted to methyl esters. Lacks the N-acetyl group.
-
Precursor Ion [M+H]⁺: m/z 162.08.
-
Key Difference: The fragmentation spectrum will lack the neutral loss of 42 Da (ketene) . Instead, it will show sequential losses of methanol (32 Da) and potentially fragments related to the loss of the methoxycarbonyl group (-COOCH₃, 59 Da). The absence of the m/z 148 fragment (relative to its own precursor) is the key identifier.[11]
vs. N-Acetyl-L-glutamic acid alpha-methyl ester
-
Structure: An isobaric compound (same elemental formula and mass) but with a longer side chain (homolog of aspartic acid).
-
Precursor Ion [M+H]⁺: m/z 204.09.
-
Key Difference: While it will also show losses of ketene and methanol, the masses of the backbone and side-chain-related fragments will differ. For instance, the immonium ions and fragments resulting from side-chain cleavage will be 14 Da heavier, allowing for clear differentiation.
Conclusion
The mass spectrometry fragmentation pattern of Acetyl-L-aspartic acid alpha-methyl ester provides a rich and specific fingerprint for its unambiguous identification. The key diagnostic fragments for the [M+H]⁺ ion at m/z 190.07 are the neutral losses of ketene (42.01 Da) , confirming the N-acetyl group, and methanol (32.03 Da) , confirming the alpha-methyl ester. The presence of a fragment corresponding to the loss of water (18.01 Da) further validates the existence of the free side-chain carboxylic acid.
By comparing this distinct pattern against logical alternatives like its unesterified precursor (NAA) or its non-acetylated analog (aspartic acid dimethyl ester), researchers can confidently identify this molecule in complex matrices. The methodologies and data presented in this guide provide an authoritative framework for the analysis of Ac-L-Asp-OMe, supporting its further investigation in the fields of neuroscience and drug discovery.
References
-
MtoZ Biolabs. Acetylation Site Mass Spectrometry Identification. Available at: [Link]
-
Chalkley, R. J., & Burlingame, A. L. (2009). Validation of Protein Acetylation by Mass Spectrometry. PMC. Available at: [Link]
-
Reddy, P., & Srinivas, R. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
IonSource.Com. Acetylation of Peptides and Proteins: Monograph 0003. (2007). Available at: [Link]
-
da Silva, J. P., et al. (2019). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. ResearchGate. Available at: [Link]
-
Ran-Ressler, R. R., et al. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. Available at: [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]
-
University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
Galan, M., et al. (2003). Mass spectrum and the fragmentation pattern of the peracetylated methyl... ResearchGate. Available at: [Link]
-
Das, B. C., et al. (1967). Detection and Location of N-Methyl-amino-acid Residues in N-Acyloligopeptide Methyl Esters by Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Wikipedia. N-Acetylaspartic acid. Available at: [Link]
-
Dr. M. S. Khan. Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022). YouTube. Available at: [Link]
-
ResearchGate. Scheme 1. Chemical structure of N-acetyl-L-aspartic acid (NAA). Available at: [Link]
-
National Center for Biotechnology Information. N-Acetyl-L-Aspartic Acid. PubChem. Available at: [Link]
-
Jasperse, B., et al. (2007). N-acetylaspartic acid in cerebrospinal fluid of multiple sclerosis patients determined by gas-chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Johns Hopkins University. Quantification of N-acetyl-l-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry. Available at: [Link]
-
NIST. N-Acetylaspartic acid, mono-TMS. NIST Chemistry WebBook. Available at: [Link]
-
Jasperse, B., et al. (2007). N-acetylaspartic acid in cerebrospinal fluid of multiple sclerosis patients determined by gas-chromatography-mass spectrometry. PMC. Available at: [Link]
-
Reddy, G. S., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]
-
Corr, L. T., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. Available at: [Link]
-
Reddy, P., et al. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. Available at: [Link]
-
Corr, L. T., et al. (2007). Development of N -Acetyl Methyl Ester Derivatives for the Determination of δ 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. ResearchGate. Available at: [Link]
-
NIST. N-acetyl-L-aspartic acid. NIST Chemistry WebBook. Available at: [Link]
-
Clark, J. mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Li, X., et al. (2018). Product ion spectra and fragmentation patterns of (A) L-aspartic acid,... ResearchGate. Available at: [Link]
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Spectroscopic Validation of Esterification in Modified Amino Acids: A Comparative Guide for Ac-L-Asp-OMe
Executive Summary: The "Three-Carbonyl" Challenge
Confirming the structure of Ac-L-Asp-OMe (
-
The Ester (
): The target of your confirmation ( ). -
The Carboxylic Acid (Side Chain): Often present if only the
-position is esterified ( ). -
The Amide (
-Acetyl): The peptide bond mimic ( ).
The Bottom Line: Infrared (IR) spectroscopy is the most efficient tool for process monitoring and rapid "Pass/Fail" validation of the ester bond formation due to the distinct "Blue Shift" of the ester carbonyl. However, for structural elucidation (proving the ester is on the
Structural Context & Vibrational Physics
To interpret the spectrum accurately, one must understand the electronic environment of the Ac-L-Asp-OMe molecule.
The Molecule[2][3][4][5][6][7]
-
Formula:
-
MW: 189.17 g/mol [2]
-
Key Feature: The electronegativity difference between the alkoxy oxygen (ester) and the nitrogen (amide) causes a significant frequency shift in the carbonyl stretching vibration.
The "Blue Shift" Mechanism
The vibrational frequency (
-
Amide: Resonance with the lone pair on Nitrogen weakens the
bond Lower Frequency ( ) . -
Ester: The electronegative Oxygen pulls density, stiffening the
bond Higher Frequency ( ) .
Comparative Analysis: IR vs. NMR vs. Raman
This table objectively compares the utility of IR against its primary alternatives for this specific application.
| Feature | Infrared (ATR-FTIR) | Raman Spectroscopy | |
| Primary Utility | Rapid Confirmation of functional group transformation (Acid | Structural Proof of connectivity (Regiochemistry). | Complementary analysis of non-polar backbones. |
| Ester Detection | Excellent. Distinct peak at | Excellent. Methyl singlet at | Good. Sharp band, but often weaker than IR for |
| Sample Prep | Minimal (Solid/Oil on Diamond ATR). < 1 min. | Moderate (Dissolution in | Minimal (Solid state). |
| Limit of Detection | |||
| Blind Spot | Cannot easily distinguish | Can distinguish isomers via coupling/splitting patterns. | Fluorescence interference in crude samples. |
| Cost/Run | Low. | High (Solvents, instrument time). | Low. |
Decision Logic: When to use which?
-
Use IR: During synthesis workup, checking fractions, or QC of dried powder to ensure the ester bond is present and the starting material (acid) is reduced.
-
Use NMR: To certify the final product identity for publication or biological assays.
Spectroscopic Fingerprint: The Critical Peaks
For Ac-L-Asp-OMe, the IR spectrum is defined by the resolution between the three carbonyls.
A. The "Success" Peak (Ester)
-
Wavenumber:
[3] -
Appearance: Sharp, strong intensity.
-
Diagnostic: This peak must be distinct from the amide peak. If you see a shoulder rather than a distinct peak, your esterification may be incomplete, or the sample is wet.
B. The "Backbone" Peaks (Amide)[10]
-
Amide I (
Stretch):-
Usually the strongest peak in the spectrum.[1]
-
-
Amide II (
Bend):-
Broad, medium intensity.
-
C. The "Side Chain" Peak (Free Carboxylic Acid)
-
Note: If your derivative is Ac-L-Asp-OMe (with a free
-carboxyl), you will see this peak. -
Acid
: [4]-
Resolution Warning: This often appears as a shoulder or a partially resolved peak between the Ester (
) and Amide ( ).
-
-
Acid
: [4]-
Very broad "hump" underlying the
stretches.[4]
-
D. Fingerprint Region Verification[11]
-
Stretch (Ester):
-
Look for a strong band here to corroborate the
peak.
-
Data Summary Table
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Notes |
| Ester | 1735 - 1750 | Strong | Target Peak. Distinctly higher than Amide I. | |
| Carboxylic Acid | Med-Strong | Only if side chain is free. | ||
| Amide (Acetyl) | Very Strong | Reference peak. | ||
| Amide | Medium | |||
| Ester | Strong | Confirmatory "Fingerprint". | ||
| Acid | Broad | "Hairy beard" appearance. |
Experimental Protocol: ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) which is superior to KBr pellets for hygroscopic amino acid derivatives.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Software: Standard processing suite (e.g., OMNIC, Spectrum).
Step-by-Step Workflow
-
System Blank:
-
Clean crystal with isopropanol.
-
Collect background spectrum (air) with 16 scans at
resolution. -
Why: Removes atmospheric
( ) and interference.
-
-
Sample Loading:
-
Place
of solid Ac-L-Asp-OMe onto the center of the crystal. -
Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Tip: For oils, use a Pasteur pipette to cover the crystal window; no pressure anvil needed.
-
-
Acquisition:
-
Scan range:
.[5] -
Scans: 16 or 32 (higher count improves Signal-to-Noise).
-
Resolution:
.
-
-
Post-Processing:
-
Baseline Correction: Apply automatic baseline correction if the spectrum slopes.
-
Normalization: Normalize the Amide I peak (
) to 1.0 absorbance units to compare batch-to-batch ester peak intensity relative to the backbone.
-
Diagram: Analytical Decision Matrix
Caption: Decision matrix for validating ester formation. IR serves as the primary gatekeeper before expensive NMR time is utilized.
Troubleshooting & Common Pitfalls
Issue: "The Ester peak is a shoulder, not a sharp peak."
-
Cause 1: Water Contamination. Amino acid derivatives are hygroscopic. Water absorbs strongly near
(bending mode), broadening the Amide I band and obscuring the ester region. -
Solution: Lyophilize the sample overnight or dry in a vacuum desiccator over
before scanning.
Issue: "I see a peak at 1800 cm⁻¹."
-
Cause: Acid Chloride/Anhydride.[6] If you used thionyl chloride or acetic anhydride in excess, you might have activated species remaining.
-
Solution: Quench the reaction properly and wash with bicarbonate.
Issue: "How do I know it's the Alpha-Ester and not Beta-Ester?"
-
Limitation: IR cannot reliably distinguish between the
-methyl ester and the -methyl ester of Aspartic acid. Both vibrate in the range. -
Solution: You must use
NMR. The -proton coupling pattern will shift significantly depending on whether the adjacent carboxyl is an ester or a free acid.
References
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands.[1][4][6][7][8][9][10] Retrieved from
-
Specac. (n.d.). Interpreting Infrared Spectra: Functional Groups. Retrieved from
-
ChemScene. (n.d.). Ac-Asp-OMe Product Information (CAS 4910-47-8).[2][11] Retrieved from
-
UCLA Chemistry. (n.d.). Table of IR Absorptions. Retrieved from
-
ResearchGate. (2018). The C=O[1][5][4] Bond, Part VII: Aromatic Esters and Carbonates.[1] Spectroscopy Online. Retrieved from
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemscene.com [chemscene.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
